molecular formula C19H22N2 B5114653 N-(9H-fluoren-9-yl)-1-methylpiperidin-4-amine

N-(9H-fluoren-9-yl)-1-methylpiperidin-4-amine

Cat. No.: B5114653
M. Wt: 278.4 g/mol
InChI Key: QFNPEKMJMDGYJW-UHFFFAOYSA-N
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Description

N-(9H-fluoren-9-yl)-1-methylpiperidin-4-amine is a complex organic compound that features a fluorenyl group attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9H-fluoren-9-yl)-1-methylpiperidin-4-amine typically involves the reaction of fluorenyl derivatives with piperidine under specific conditions. One common method involves the use of fluorenylmethoxycarbonyl chloride (Fmoc-Cl) as a protecting group, which reacts with piperidine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can handle the repetitive steps of adding and removing protecting groups, allowing for efficient production of the compound. The use of high-purity reagents and stringent reaction conditions ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(9H-fluoren-9-yl)-1-methylpiperidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(9H-fluoren-9-yl)-1-methylpiperidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein folding.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(9H-fluoren-9-yl)-1-methylpiperidin-4-amine involves its interaction with specific molecular targets. The fluorenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with polar groups. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
  • N-(9H-Fluoren-9-ylmethoxy)carbonyl]-1-methyltryptophan
  • N-(9H-Fluoren-9-ylmethoxy)carbonyl]-L-alanine

Uniqueness

N-(9H-fluoren-9-yl)-1-methylpiperidin-4-amine is unique due to its combination of a fluorenyl group and a piperidine ring. This structural feature imparts distinct chemical properties, such as enhanced stability and specific binding interactions, making it valuable for various applications .

Properties

IUPAC Name

N-(9H-fluoren-9-yl)-1-methylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2/c1-21-12-10-14(11-13-21)20-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,14,19-20H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFNPEKMJMDGYJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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